4-(Trifluoroacetyl)benzoic acid
Overview
Description
4-(Trifluoroacetyl)benzoic acid is a fluorinated organic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol . It is characterized by the presence of a trifluoroacetyl group attached to the para position of a benzoic acid moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules
Mode of Action
As a fluorinated building block, it likely interacts with its targets through the trifluoroacetyl group, which can influence the electronic properties of the molecule and potentially enhance its reactivity . More detailed studies are required to elucidate the exact mode of action.
Result of Action
As a building block, it’s likely used in the synthesis of more complex molecules, which could have various effects depending on their structure and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoroacetyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the acylation of toluene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
Acylation Reaction: Toluene reacts with trifluoroacetic anhydride in the presence of aluminum chloride to form 4-(trifluoroacetyl)toluene.
Oxidation: The resulting 4-(trifluoroacetyl)toluene is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoroacetyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of carboxylate salts or esters.
Scientific Research Applications
4-(Trifluoroacetyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(Trifluoroacetyl)benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acids. This uniqueness makes it valuable in specific applications where enhanced reactivity, stability, and lipophilicity are desired .
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZCRCZDLLXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207540 | |
Record name | 4-(Trifluoroacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58808-59-6 | |
Record name | 4-(Trifluoroacetyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058808596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoroacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoroacetyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(trifluoroacetyl)benzoic acid in Oxone®-mediated epoxidations?
A1: this compound acts as a promoter in Oxone®-mediated epoxidations. [] This means it enhances the reactivity of Oxone® (potassium peroxymonosulfate), facilitating the transfer of an oxygen atom to an alkene to form an epoxide. While the exact mechanism is not fully elucidated in the provided abstract, the success of this compound in this role suggests its potential for promoting environmentally friendly epoxidation reactions.
Q2: How does the structure of this compound contribute to its function in ion-selective electrodes?
A2: Although the provided abstracts don't offer a detailed explanation of this compound's specific interactions within the electrode membrane, its structure suggests a role in modulating ion permeability and selectivity. The presence of both a polar carboxylic acid group and a lipophilic trifluoroacetyl group likely influences its partitioning within the membrane and its interactions with target ions. Further research is needed to fully elucidate its precise function in this context. []
Q3: What are the advantages of using this compound in these applications compared to other similar compounds?
A3: The research highlights a few key advantages:
- Recyclability in Epoxidation: this compound can be easily recovered after Oxone®-mediated epoxidations via simple base extraction, showcasing its potential for sustainable chemistry. []
- Potential for Ion Selectivity: The inclusion of this compound in ion-selective electrode membranes suggests its ability to discriminate between different ions, a crucial feature for accurate sensing applications. []
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